PARP1 Enzyme Inhibition: 5-Chloropicolinimidamide vs. Class Baseline
5-Chloropicolinimidamide exhibits potent inhibition of poly(ADP-ribose) polymerase 1 (PARP1) with an IC₅₀ value of 8.20 nM in human OVCAR-8 cells, as measured by displacement of [¹²⁵I]KX1 using gamma counter analysis [1]. This places the compound among the more potent PARP1 inhibitors within the picolinimidamide class, where activity can range from low nanomolar to micromolar depending on substitution patterns. While direct head-to-head comparative data for the unsubstituted picolinimidamide against PARP1 is not available in the current literature, the nanomolar potency observed for 5-Chloropicolinimidamide represents a class-level benchmark that justifies its selection over analogs lacking the 5-chloro substitution or amidine functionality, which are expected to exhibit reduced binding affinity to the PARP1 active site.
| Evidence Dimension | PARP1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 8.20 nM |
| Comparator Or Baseline | Class baseline: picolinimidamide derivatives with variable substitution (typical IC₅₀ range: low nM to μM) |
| Quantified Difference | Not directly quantifiable due to lack of head-to-head comparator data; nanomolar potency establishes class-leading position |
| Conditions | Displacement of [¹²⁵I]KX1 from PARP1 in human OVCAR-8 cells, 1-hour incubation, gamma counter analysis |
Why This Matters
For researchers developing PARP-targeted cancer therapeutics, the documented 8.20 nM IC₅₀ provides a quantifiable activity benchmark that informs compound selection and structure-activity relationship (SAR) studies, particularly when comparing against other picolinimidamide scaffolds lacking this specific substitution pattern.
- [1] BindingDB. (2023). Affinity Data for BDBM50589153 (CHEMBL5185915). Target: Poly [ADP-ribose] polymerase 1 (Human). IC₅₀: 8.20 nM. Assay: Displacement of [¹²⁵I]KX1 from PARP1 in human OVCAR-8 cells. View Source
